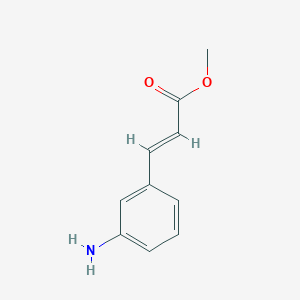

methyl (E)-3-(3-aminophenyl)acrylate

Description

Methyl (E)-3-(3-aminophenyl)acrylate is an organic compound characterized by a methyl acrylate (B77674) group attached to an aminophenyl ring. Its chemical structure combines the functionalities of an aromatic amine and an α,β-unsaturated ester, making it a molecule of interest for synthetic chemists.

Properties

IUPAC Name |

methyl (E)-3-(3-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSGRXIKJCLEAN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Development for Methyl E 3 3 Aminophenyl Acrylate

Established and Modified Synthetic Pathways

Esterification-Based Syntheses of 3-Aminophenylacrylic Acid Derivatives

A primary and straightforward route to methyl (E)-3-(3-aminophenyl)acrylate involves the esterification of 3-aminocinnamic acid. The Fischer esterification, a classic method, treats the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. cerritos.edulibretexts.orgnumberanalytics.com To drive the reversible reaction toward the ester product, an excess of methanol is often employed, acting as both reactant and solvent. masterorganicchemistry.com

Several acid catalysts can be utilized, with sulfuric acid being a common choice due to its efficacy and availability. khanacademy.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by methanol. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. cerritos.edulibretexts.org

Alternative esterification methods have been explored to optimize yield and purity. mdpi.com These include the use of thionyl chloride in methanol and dimethyl sulfate (B86663) in acetone (B3395972). mdpi.comresearchgate.net For instance, a study comparing these methods for the synthesis of p-aminocinnamic acid methyl esters found that using dimethyl sulfate provided the best results in terms of both reaction efficiency and product purity. mdpi.com Another efficient method involves the use of trimethylchlorosilane in methanol at room temperature, which has been successfully applied to a range of amino acids. nih.gov

The precursor, 3-aminocinnamic acid, can be synthesized through reactions such as the Knoevenagel condensation between 3-aminobenzaldehyde (B158843) and malonic acid. mdpi.com

Reductive Pathways from Nitrophenyl Acrylate (B77674) Precursors

An alternative and widely used strategy for synthesizing this compound is the reduction of its nitro analogue, methyl (E)-3-(3-nitrophenyl)acrylate. researchgate.netechemi.com This approach benefits from the commercial availability of the nitro-substituted starting material. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, and numerous methods are available. masterorganicchemistry.com

Catalytic hydrogenation is a highly effective method, often employing palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com This method is known for its high efficiency and clean conversion. masterorganicchemistry.com Other catalysts such as platinum(IV) oxide or Raney nickel can also be used. masterorganicchemistry.comwikipedia.org Transfer hydrogenation, using reagents like triethylsilane in the presence of a palladium catalyst, offers another mild and efficient option. organic-chemistry.org

Chemical reduction methods provide a broad range of options and functional group tolerance. organic-chemistry.org Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are classic and cost-effective reagents for this transformation. masterorganicchemistry.com Tin(II) chloride (SnCl2) in ethanol (B145695) is another common choice, offering a mild reduction. masterorganicchemistry.comresearchgate.net Sodium borohydride (B1222165) (NaBH4) in the presence of catalysts like nickel chloride (NiCl2) or cobalt chloride (CoCl2) can also be employed. researchgate.netnih.gov The choice of reducing agent can be critical to avoid the reduction of the acrylate double bond. wikipedia.org

Transition-Metal-Catalyzed Amination Strategies for Acrylate Compounds

The direct formation of the aryl C-N bond via transition-metal-catalyzed amination represents a modern and powerful approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of this strategy. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide (or pseudohalide like a triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov

In the context of this compound synthesis, this could involve coupling methyl (E)-3-(3-halophenyl)acrylate with an ammonia (B1221849) equivalent. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgrug.nl Several generations of catalyst systems have been developed to improve reaction scope and efficiency. wikipedia.org

Challenges in using ammonia directly, such as catalyst deactivation, have led to the use of ammonia surrogates or ammonium (B1175870) salts. organic-chemistry.orgnih.gov For example, ammonium sulfate has been successfully used as an ammonia source in the palladium-catalyzed amination of aryl chlorides. organic-chemistry.org Nickel-catalyzed amination reactions have also emerged as a viable alternative. nih.gov

Application of Cross-Coupling Reactions for Aromatic Ring Functionalization (e.g., Suzuki coupling principles)

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a versatile method for constructing the carbon skeleton of the target molecule. mdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.comnih.gov

To synthesize a precursor for this compound, a Suzuki coupling could be employed to join a suitably functionalized aromatic ring with a vinyl component. For instance, a 3-amino-substituted arylboronic acid could be coupled with a methyl 3-haloacrylate. Alternatively, a 3-halophenylamine could be coupled with a vinylboronate ester.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for developing efficient, scalable, and cost-effective syntheses of this compound. Key parameters that are frequently adjusted include the choice of catalyst and solvent system.

Catalyst and Solvent Selection for Improved Synthesis Efficiency

The efficiency of the synthetic routes described above is highly dependent on the judicious selection of catalysts and solvents.

In reductive pathways , the choice of catalyst can influence both the rate and selectivity of the reaction. For catalytic hydrogenation of methyl (E)-3-(3-nitrophenyl)acrylate, palladium on carbon (Pd/C) is a common and effective catalyst. organic-chemistry.org The solvent for hydrogenation can range from alcohols like ethanol and methanol to ethyl acetate. The choice of solvent can affect the catalyst's activity and the solubility of the starting material and product. For metal-based reductions (e.g., with Fe, Sn, or Zn), the solvent is typically an acidic aqueous medium or an alcohol/water mixture. masterorganicchemistry.comresearchgate.net

For transition-metal-catalyzed aminations , the catalyst system, comprising a metal precursor (usually palladium-based) and a ligand, is the most critical factor. researchgate.netsemanticscholar.org The evolution of the Buchwald-Hartwig amination has been driven by ligand development. wikipedia.org Bulky, electron-rich phosphine ligands, such as those based on biaryl scaffolds, have proven highly effective in promoting the catalytic cycle. rug.nl The choice of solvent is also crucial; common solvents include toluene, dioxane, and THF. The solvent must be able to dissolve the reactants and the catalyst complex and be stable under the reaction conditions, which often involve elevated temperatures.

The selection of the appropriate catalyst and solvent combination is often determined through systematic screening and is highly substrate-dependent. The goal is to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

Below is an interactive table summarizing various catalysts and solvents used in the key synthetic methodologies for this compound and its precursors.

| Synthetic Pathway | Catalyst/Reagent | Typical Solvents | Key Considerations |

| Esterification | Sulfuric Acid (H₂SO₄) | Methanol | Excess methanol acts as solvent and drives equilibrium. |

| Thionyl Chloride (SOCl₂) | Methanol | Forms methyl ester directly. | |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone | High yield and purity reported for similar substrates. mdpi.com | |

| Nitro Reduction | Palladium on Carbon (Pd/C), H₂ | Ethanol, Methanol, Ethyl Acetate | High efficiency, but may reduce other functional groups. |

| Tin(II) Chloride (SnCl₂) | Ethanol | Mild reduction conditions. | |

| Iron (Fe) / HCl | Water, Ethanol | Cost-effective and common industrial method. | |

| Amination | Palladium Acetate (Pd(OAc)₂) + Ligand | Toluene, Dioxane | Ligand choice is critical for reaction efficiency. |

| (e.g., Xantphos, Buchwald ligands) | |||

| Suzuki Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Toluene, THF, Dioxane | Base (e.g., K₂CO₃, Cs₂CO₃) and ligand are also key. |

Regioselectivity and Stereocontrol in Synthetic Routes

The synthesis of this compound necessitates precise control over both the placement of the amino group on the phenyl ring (regioselectivity) and the geometry of the carbon-carbon double bond (stereocontrol). Advanced synthetic methodologies provide robust solutions to achieve the desired 3-amino substitution pattern and the exclusive formation of the (E)-alkene isomer.

Regioselectivity:

The regiochemical outcome in the synthesis of this compound is primarily dictated by the choice of the aromatic starting material. The substitution pattern of the benzene (B151609) ring is established from the outset and carried through the synthetic sequence.

Heck Reaction: In a potential Heck coupling route, the starting aryl halide would be a 3-haloaniline derivative, such as 3-iodoaniline (B1194756) or 3-bromoaniline. The palladium-catalyzed coupling with methyl acrylate occurs specifically at the carbon-halogen bond, thereby ensuring that the resulting acrylate moiety is introduced at the 3-position of the aniline (B41778) ring. The inherent structure of the starting material directly controls the final regiochemistry of the product.

Horner-Wadsworth-Emmons (HWE) Reaction: When employing the HWE olefination, the key aromatic precursor is 3-aminobenzaldehyde. The reaction of this aldehyde with a phosphonate (B1237965) ylide, such as trimethyl phosphonoacetate, forms the double bond at the position of the original aldehyde group. Consequently, the amino group remains at the 3-position, directly translating the regiochemistry of the starting aldehyde to the final acrylate product.

Stereocontrol:

Achieving the correct (E)-stereochemistry of the α,β-unsaturated ester is critical. The geometry of this double bond is determined by the mechanism of the chosen synthetic reaction.

Heck Reaction: The Mizoroki-Heck reaction is well-regarded for its high stereoselectivity in forming trans (or E)-alkenes when reacting aryl halides with monosubstituted alkenes like methyl acrylate. organic-chemistry.orgugent.be The reaction mechanism typically proceeds through a syn-addition of the aryl group and the palladium catalyst across the double bond, followed by a syn-elimination of palladium hydride. This mechanistic pathway overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes, particularly for generating (E)-alkenes from stabilized ylides. organic-chemistry.orgwikipedia.org The reaction of stabilized phosphonate carbanions, such as the one derived from trimethyl phosphonoacetate, with aldehydes leads predominantly to the (E)-alkene. wikipedia.org The stereochemical outcome is driven by the thermodynamic stability of the intermediates in the reaction pathway, which favors the anti-orientation of the bulky substituents, ultimately leading to the (E)-product after elimination of the phosphate (B84403) byproduct. organic-chemistry.org The ease of removing the water-soluble dialkyl phosphate salt also makes this an attractive method. organic-chemistry.orgwikipedia.org

The selection of either the Heck or HWE reaction provides a reliable and predictable means to ensure the desired (E)-configuration of the double bond in this compound.

Practical Synthesis Considerations for Research Scale-Up

Transitioning the synthesis of this compound from a laboratory benchtop procedure to a larger, research-scale production (multi-gram to kilogram scale) introduces several practical challenges that must be addressed to ensure efficiency, safety, and product purity.

Route Selection and Optimization:

For a research scale-up, the Horner-Wadsworth-Emmons (HWE) reaction often presents advantages over the Heck reaction. While the Heck reaction is effective, the cost and toxicity of palladium catalysts, along with the need for potentially expensive phosphine ligands, can be prohibitive at a larger scale. Furthermore, the removal of residual palladium from the final product to meet purity specifications can be a significant challenge, often requiring specialized purification techniques.

The HWE route, starting from 3-aminobenzaldehyde and trimethyl phosphonoacetate, uses more cost-effective reagents. The primary byproduct, a dialkyl phosphate salt, is typically water-soluble, allowing for a straightforward aqueous workup and extraction, which simplifies purification. organic-chemistry.org

Reagent and Solvent Handling:

Solvent Choice: The choice of solvent is critical for reaction efficiency and ease of workup. For HWE reactions, solvents like tetrahydrofuran (B95107) (THF) or ethanol are common. nih.gov On a larger scale, factors such as solvent flammability, toxicity, and the energy costs associated with removal and recovery become more important.

Base Selection: The HWE reaction requires a base to deprotonate the phosphonate. While strong bases like sodium hydride can be used, for large-scale operations, weaker and easier-to-handle bases such as sodium methoxide (B1231860) or potassium carbonate are often preferred. nih.govwpmucdn.com

Reaction Monitoring and Workup:

Consistent monitoring of the reaction progress, for instance by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is essential to determine the optimal reaction time and prevent the formation of impurities from over-reaction or side reactions. acs.org

The workup procedure must be robust and scalable. For the target molecule, an acid-base extraction can be a powerful purification tool. acs.org Any unreacted 3-aminobenzaldehyde can be removed through this process. The basic amino group on the desired product allows for its manipulation between aqueous and organic layers by adjusting the pH, although care must be taken to avoid hydrolysis of the methyl ester group under strongly acidic or basic conditions.

Purification and Isolation:

While a simple extraction may remove the bulk of impurities, achieving high purity (>97%) often requires further steps.

Crystallization/Recrystallization: This is one of the most effective and economical methods for purifying solid compounds at scale. A suitable solvent or solvent system must be identified that allows the product to be dissolved at an elevated temperature and then crystallize out in high purity upon cooling, leaving impurities behind in the mother liquor.

Column Chromatography: While effective at the lab scale, silica (B1680970) gel chromatography can be costly and generate significant solvent waste when scaled up. It is generally reserved for situations where crystallization is ineffective or for the purification of very high-value compounds.

The table below summarizes key considerations for scaling up the synthesis via the HWE route.

| Parameter | Small-Scale (mg-g) | Research Scale-Up (g-kg) | Rationale for Change |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Improved temperature control and safety. |

| Base | Sodium hydride (NaH) | Sodium methoxide (NaOMe), Potassium carbonate (K2CO3) | Easier and safer to handle in large quantities. |

| Workup | Simple liquid-liquid extraction | Multi-step extraction with pH control | More efficient removal of byproducts and unreacted starting materials. |

| Purification | Flash column chromatography | Recrystallization | More economical and generates less solvent waste. |

| Monitoring | Thin-Layer Chromatography (TLC) | TLC and High-Performance Liquid Chromatography (HPLC) | Provides more accurate quantitative data on reaction completion and purity. |

By carefully considering these factors, the synthesis of this compound can be effectively scaled up to produce the quantities required for advanced research applications.

Reactivity and Transformational Chemistry of Methyl E 3 3 Aminophenyl Acrylate

Fundamental Reaction Profile of the Amino and Ester Functionalities

The fundamental reactivity of methyl (E)-3-(3-aminophenyl)acrylate is dictated by the independent and cooperative reactions of its aryl amine and α,β-unsaturated ester moieties. These functionalities allow for a variety of transformations, including nucleophilic reactions at the amino group and additions or modifications to the ester group.

Nucleophilic Reactivity of the Aryl Amine Moiety

The amino group attached to the phenyl ring in this compound exhibits characteristic nucleophilic properties, making it susceptible to a range of electrophilic reagents. This reactivity is central to many of its applications in the synthesis of more complex molecules.

One of the fundamental reactions of the aryl amine is acylation . For instance, reaction with acylating agents such as acetic anhydride (B1165640) in the presence of a base or a catalyst can lead to the formation of the corresponding N-acetyl derivative, methyl (E)-3-(3-acetamidophenyl)acrylate. This transformation is significant as it modifies the electronic properties of the aromatic ring and can serve as a protecting group strategy in multi-step syntheses.

Alkylation of the amino group is another key transformation. Reaction with alkyl halides, such as methyl iodide, can introduce alkyl substituents onto the nitrogen atom. The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the reaction conditions, including the stoichiometry of the reactants and the nature of the base employed.

Furthermore, the aryl amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process yields a diazonium salt, a highly versatile intermediate. Diazonium salts are susceptible to a wide array of nucleophilic substitution reactions, known as Sandmeyer or related reactions, allowing for the introduction of various functional groups such as halides, cyano, and hydroxyl groups onto the aromatic ring, thereby significantly expanding the synthetic utility of the parent molecule.

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl derivative | Modification of electronic properties, protecting group |

| Alkylation | Methyl Iodide | N-alkyl derivative | Introduction of alkyl substituents |

| Diazotization | Nitrous Acid (NaNO2/HCl) | Diazonium Salt | Versatile intermediate for functional group introduction |

Reactions Involving the α,β-Unsaturated Ester Group (e.g., Hydrolysis, Reduction)

The α,β-unsaturated ester group in this compound is a key site for various chemical transformations, including hydrolysis of the ester and reduction of both the ester and the carbon-carbon double bond.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, (2E)-3-(3-aminophenyl)acrylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate salt. This transformation is fundamental for the synthesis of related acrylic acid derivatives and for introducing a carboxylic acid functionality for further reactions.

The reduction of the α,β-unsaturated ester can proceed via several pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or nickel, can lead to the reduction of the carbon-carbon double bond, yielding methyl 3-(3-aminophenyl)propanoate. Under more forcing conditions or with different catalysts, the ester group may also be reduced.

Alternatively, metal hydride reagents can be used to achieve different reduction outcomes. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally selective for the reduction of aldehydes and ketones and may not readily reduce the ester or the conjugated double bond under standard conditions. However, its reactivity can be enhanced by the addition of Lewis acids or by using more reactive borohydride reagents. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing the ester functionality to the corresponding primary alcohol, yielding (E)-3-(3-aminophenyl)prop-2-en-1-ol. Depending on the reaction conditions, concomitant reduction of the double bond might also occur.

| Reaction Type | Reagent/Condition | Primary Product |

|---|---|---|

| Hydrolysis | NaOH or LiOH, then H⁺ | (2E)-3-(3-aminophenyl)acrylic acid |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 3-(3-aminophenyl)propanoate |

| Metal Hydride Reduction | LiAlH₄ | (E)-3-(3-aminophenyl)prop-2-en-1-ol |

| NaBH₄ (typically unreactive) | No reaction (under standard conditions) |

Intramolecular Cyclization Reactions and Heterocycle Formation

The strategic positioning of the amino and acrylate (B77674) functionalities in this compound facilitates a variety of intramolecular cyclization reactions, leading to the formation of diverse and valuable heterocyclic scaffolds. These transformations often proceed with high efficiency and regioselectivity, underscoring the utility of this compound as a precursor in heterocyclic chemistry.

Synthesis of Quinolines and Quinoline (B57606) Derivatives

This compound can serve as a precursor for the synthesis of quinoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Several classical methods for quinoline synthesis can be adapted for this purpose.

The Friedländer annulation is a prominent method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While this compound itself does not directly fit this substrate profile, its derivatives or related precursors can be utilized in Friedländer-type reactions. For instance, a related compound, 1-(2-aminophenyl)-3-arylprop-2-en-1-one, can undergo a Friedländer reaction with acetone (B3395972) to yield 2-methyl-4-styrylquinolines. biosynth.com This highlights the potential for derivatives of this compound to participate in similar cyclizations.

The Doebner-von Miller reaction offers another pathway to quinolines, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. beilstein-journals.org In this context, this compound could potentially undergo self-condensation or react with another α,β-unsaturated carbonyl compound under Doebner-von Miller conditions to afford substituted quinolines. The reaction mechanism is complex and can involve Michael addition followed by intramolecular cyclization and aromatization. beilstein-journals.org

Furthermore, the Skraup synthesis , a classic method for producing quinolines, involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net While not a direct cyclization of this compound, this method illustrates the general principle of constructing the quinoline ring system from aniline derivatives. Adaptations of these classical methods, potentially under milder, modern reaction conditions, could enable the efficient conversion of this compound to a variety of substituted quinolines.

| Reaction Name | General Reactants | Potential Application |

|---|---|---|

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone + activated methylene compound | Derivatives of the title compound could be used. biosynth.com |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | Potential for self-condensation or reaction with other carbonyls. beilstein-journals.org |

| Skraup Synthesis | Aniline + glycerol + oxidizing agent | General method for quinoline synthesis from anilines. researchgate.net |

Formation of Ring-Fused Benzothiazine Systems

This compound is a valuable precursor for the synthesis of benzothiazines, a class of sulfur- and nitrogen-containing heterocycles with diverse biological activities. The intramolecular cyclization is typically triggered by a reaction that introduces a sulfur-containing moiety, which then undergoes ring closure with the existing amino and acrylate functionalities.

A notable example is the reaction of the ortho-isomer, (E)-methyl 3-(2-aminophenyl)acrylate, with phenylisothiocyanate. nih.gov This reaction proceeds through a multi-step mechanism involving nucleophilic addition of the amino group to the isothiocyanate, followed by intramolecular cyclization. A theoretical study of this reaction has shown that the substrate itself and the solvent can act as catalysts, facilitating proton transfer steps and lowering the energy barrier for the cyclization. nih.gov Although this study focuses on the ortho-isomer, similar reactivity can be anticipated for the meta-isomer under appropriate conditions, potentially leading to different regioisomers of the benzothiazine product.

More directly, a simple and efficient method for the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones has been developed using (E)-3-(2-aminoaryl)acrylates and carbon disulfide. rsc.orgorganic-chemistry.orgmdpi.com This reaction proceeds under mild, metal-free conditions at room temperature, with a base such as DABCO in a solvent like DMSO. The reaction tolerates a range of substrates and provides the benzothiazine derivatives in moderate to excellent yields. rsc.orgmdpi.com This methodology is directly applicable to this compound, offering a straightforward route to the corresponding benzothiazine-2-thione.

| Reactant with this compound | Product Type | Key Features of the Reaction |

|---|---|---|

| Phenylisothiocyanate | Benzothiazine | Multi-step mechanism involving nucleophilic addition and intramolecular cyclization. nih.gov |

| Carbon Disulfide | 4-Alkyl-4H-3,1-benzothiazine-2-thione | Mild, metal-free conditions, good to excellent yields. rsc.orgorganic-chemistry.orgmdpi.com |

Cyclization to Tetrahydroquinazolines

The synthesis of tetrahydroquinazolines from this compound represents a potential but less explored area of its reactivity. Tetrahydroquinazolines are an important class of N-heterocycles with a broad spectrum of biological activities. Their synthesis often involves the condensation of a 1,2-diaminobenzene derivative with a carbonyl compound or a related electrophile.

While direct cyclization of this compound to a tetrahydroquinazoline (B156257) is not straightforward, it could potentially serve as a precursor to a suitable intermediate. For instance, transformation of the acrylate moiety into a group that can participate in a cyclization with the amino group and an external one-carbon unit (such as formaldehyde (B43269) or an orthoformate) could be a viable strategy.

Recent methods for tetrahydroquinazoline synthesis include iridium-catalyzed asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines and copper-catalyzed asymmetric formal [4+2]-cycloaddition of copper-allenylidenes and hexahydro-1,3,5-triazines. organic-chemistry.org These modern synthetic approaches highlight the use of cycloaddition reactions to construct the tetrahydroquinazoline core. It is conceivable that derivatives of this compound could be designed to participate in similar cycloaddition reactions to afford novel tetrahydroquinazoline structures. Further research is needed to explore these potential synthetic routes.

Formation of Pyrrolo-Pyrazole Heterocycles through Cascade Processes

The synthesis of complex heterocyclic structures from simple starting materials is a significant goal in organic chemistry. Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient pathway to such molecules. The acrylate functionality within this compound serves as a reactive handle for participating in these complex transformations. One notable example is the construction of tetrahydro-pyrrolo-pyrazole ring systems. researchgate.net

While specific studies detailing the use of this compound itself in these exact cascades are not prevalent, the general reactivity pattern has been established. Such processes often involve a stereoselective cascade reaction between an allylic azide (B81097) and an acrylate. researchgate.net This reaction directly generates the tetrahydro-pyrrolo-pyrazole core, potentially creating up to four contiguous stereocenters. The process is operationally straightforward and proceeds through a complex sequence that can include 1,3-dipolar cycloaddition followed by intramolecular rearrangements. The versatility of this approach allows for the generation of complex and modular building blocks for further synthetic elaboration. researchgate.net

Intermolecular Addition Reactions

Michael Addition Reactions of the Acrylate Moiety

The acrylate moiety in this compound is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. sctunisie.orggoogle.com This 1,4-addition reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. sctunisie.org The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and prone to attack.

A range of nucleophiles can be employed in this reaction. Amines, for instance, readily add to the acrylate to form β-amino esters. nih.gov These reactions can be promoted by microwave irradiation, which often leads to a significant decrease in reaction time and an increase in product yields and purity. nih.gov Similarly, thiols can participate in thiol-ene Michael additions, which can be efficiently catalyzed by phosphines like dimethylphenylphosphine (B1211355) (DMPP) or tris-(2-carboxyethyl)phosphine (TCEP), with reactions often reaching completion in minutes under optimized conditions. researchgate.netrsc.org The reaction conditions can be tailored, including the use of protic solvents or biphasic systems, to optimize yields and selectivity, particularly when dealing with less soluble reactants. sctunisie.orgsemanticscholar.org

Table 1: Examples of Michael Addition Reactions involving Acrylates

| Nucleophile | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Amines | Microwave irradiation | β-Amino ester | nih.gov |

| Thiols | Dimethylphenylphosphine (DMPP) | β-Thioether | researchgate.netrsc.org |

Reactions with Isothiocyanates and Isocyanates

The primary amino group on the phenyl ring of this compound is a potent nucleophile that readily reacts with electrophilic isothiocyanates and isocyanates. These reactions provide a direct route to substituted thiourea (B124793) and urea (B33335) derivatives, respectively.

The reaction with an isothiocyanate involves the nucleophilic attack of the amino group's lone pair on the electrophilic central carbon of the R-N=C=S moiety. This leads to the formation of a thiourea linkage. A mechanistic study on the related (E)-methyl 3-(2-aminophenyl)acrylate reacting with phenylisothiocyanate shows the reaction proceeds via nucleophilic addition, followed by proton transfer steps. nih.gov Similarly, reaction with an isocyanate (R-N=C=O) proceeds through an analogous mechanism to yield the corresponding urea derivative. researchgate.net These reactions are typically high-yielding and tolerant of the acrylate functionality elsewhere in the molecule, making them a robust method for derivatization. rsc.orgrsc.org

Table 2: Derivatization of the Amino Group

| Reagent | Functional Group Formed | General Product Structure |

|---|---|---|

| Isothiocyanate (R-NCS) | Thiourea | Methyl (E)-3-(3-(3-substituted thioureido)phenyl)acrylate |

Functional Group Interconversions and Derivativatization Strategies

This compound possesses three primary functional groups—the primary amine, the α,β-unsaturated ester, and the aromatic ring—each offering opportunities for selective chemical transformation. This versatility allows the molecule to serve as a scaffold for creating a diverse library of compounds.

Transformations of the Amino Group:

Acylation/Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Transformations of the Acrylate Moiety:

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding (E)-3-(3-aminophenyl)acrylic acid. sapub.org

Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. This would typically also reduce the carbon-carbon double bond.

Double Bond Reactions: The double bond can be hydrogenated to give the corresponding saturated propanoate derivative. It can also undergo other alkene reactions such as epoxidation or dihydroxylation, although care must be taken to control selectivity given the other reactive sites.

Transformations involving Multiple Groups:

Cyclization: As seen in the reaction with phenylisothiocyanate, the amino group can act as an intramolecular nucleophile. For the ortho-substituted analogue, (E)-methyl 3-(2-aminophenyl)acrylate, intramolecular cyclization readily occurs. nih.gov While less direct for the meta-substituted isomer, intramolecular reactions leading to heterocyclic systems can be envisioned under appropriate conditions.

These interconversions allow for the strategic modification of the molecule's physical and chemical properties, enabling its use as a versatile building block in medicinal chemistry and materials science. vanderbilt.eduresearchgate.net

Applications As a Versatile Building Block in Advanced Organic Synthesis

Construction of Complex Organic Scaffolds

The unique arrangement of functional groups in methyl (E)-3-(3-aminophenyl)acrylate makes it a powerful tool for synthetic chemists aiming to build intricate organic frameworks. It provides a strategic entry point for the stereocontrolled introduction of nitrogen-containing moieties and the formation of new carbon-carbon and carbon-heteroatom bonds.

Beta-amino acids (β-amino acids) are structural isomers of the proteinogenic α-amino acids, differing in the position of the amino group on the carbon backbone. They are important components of various natural products and have significant applications in medicinal chemistry, particularly in the development of peptidomimetics with enhanced metabolic stability.

This compound can serve as a precursor for the synthesis of β-amino acid derivatives through conjugate addition reactions. The α,β-unsaturated ester moiety acts as a Michael acceptor, allowing for the addition of various nucleophiles to the β-position. A common strategy involves the conjugate addition of an amine nucleophile to the acrylate (B77674) system. illinois.edu While the existing amino group on the phenyl ring can be protected, the acrylate's double bond is susceptible to 1,4-addition. This approach is a cornerstone for creating β-amino acid backbones. organic-chemistry.org

Key Synthetic Strategies:

| Strategy | Description | Potential Outcome |

| Michael Addition | Nucleophilic 1,4-conjugate addition of amines or other nucleophiles to the acrylate double bond. | Forms a new carbon-nucleophile bond at the β-position, establishing the core structure of a β-amino acid analog. |

| Asymmetric Hydrogenation | Metal-catalyzed hydrogenation of the double bond after modification can lead to chiral β-amino acids. | Provides enantiomerically enriched β-amino acid derivatives, which are crucial for pharmaceutical applications. |

| Functional Group Interconversion | The existing amino group can be modified or used to direct subsequent reactions on the aromatic ring, leading to diverse β-amino acid analogs. rsc.org | Creates a library of β-amino acids with varied aromatic substituents. |

The synthesis of β²-amino acids, in particular, often requires multi-step approaches, and acrylate derivatives are valuable starting points for these synthetic routes. rsc.org

The dual functionality of this compound facilitates its use in cyclization reactions to form complex polycyclic and heterocyclic scaffolds. The nucleophilic amino group and the electrophilic acrylate system can participate in intramolecular or intermolecular reactions to construct new ring systems.

For instance, the amino group can act as a nucleophile, attacking the acrylate double bond or the ester carbonyl under certain conditions to form nitrogen-containing heterocycles. A related compound, (E)-methyl 3-(2-aminophenyl)acrylate, has been studied for its cyclization reactions, highlighting the potential of aminophenyl acrylates to form fused ring systems. nih.gov These reactions can be catalyzed by substrates or solvents, which play a crucial role in facilitating the necessary proton transfer steps for cyclization. nih.gov Such synthetic strategies are vital for accessing quinoline (B57606), quinolone, and other heterocyclic cores that are prevalent in medicinal chemistry.

Design and Synthesis of Advanced Chemical Libraries

Chemical libraries comprising a large number of structurally diverse compounds are essential for modern drug discovery and materials science. This compound is an excellent starting scaffold for building such libraries due to its two distinct points of chemical modification.

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. The structure of this compound is well-suited for this purpose. The aromatic amino group can be readily acylated, alkylated, sulfonated, or used in diazotization reactions to introduce a wide variety of substituents. Simultaneously or sequentially, the acrylate moiety can undergo addition reactions.

This two-pronged reactivity allows for the generation of a large matrix of compounds from a single starting material. For example, by reacting the amino group with a set of 100 different carboxylic acids and then reacting the acrylate moiety with a set of 100 different nucleophiles, a library of 10,000 distinct compounds could theoretically be generated. This high-throughput approach is invaluable for screening for biological activity.

The primary amino group on the phenyl ring is a versatile handle for chemical modification, enabling the synthesis of a broad spectrum of aryl acrylate derivatives. These derivatives are of interest as monomers for functional polymers and as intermediates for other complex molecules. researchgate.netnih.gov

Examples of Reactions at the Amino Group:

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-Aryl acetamides |

| Sulfonylation | Benzenesulfonyl chloride | N-Aryl sulfonamides |

| Diazotization | Sodium nitrite (B80452), HCl | Diazonium salts (versatile intermediates) |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Alkyl/N,N-Dialkyl anilines |

These transformations yield a wide array of substituted aryl acrylates, each with potentially unique chemical and physical properties. For example, the synthesis of various 3-arylamino-2-cyanoacrylates has been achieved through the reaction of aromatic amines with acrylate precursors, demonstrating the utility of the amino group in forming new derivatives. researchgate.net

Intermediate in the Synthesis of Specific Target Molecules (e.g., Belinostat derivatives)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the pharmaceutical agent Belinostat. researchgate.netachemblock.comchemscene.com Belinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of certain types of cancer.

In a documented synthetic route to Belinostat, this compound undergoes a critical transformation. researchgate.net The synthesis involves the conversion of the amino group into a sulfonyl chloride moiety. researchgate.net This is typically achieved through a two-step process involving diazotization of the amino group followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (sulfonyl-de-amination).

Key Steps in Belinostat Synthesis from the Intermediate:

| Step | Transformation | Resulting Intermediate |

| 1 | Diazotization of the amino group on this compound. | A diazonium salt intermediate. |

| 2 | Sulfonylation of the diazonium salt. | (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester. researchgate.net |

| 3 | Subsequent reaction steps (e.g., amidation with an appropriate amine and conversion to a hydroxamic acid). | Belinostat. |

This synthetic pathway highlights the strategic importance of this compound, where the amino group serves as a precursor to the crucial sulfamoylphenyl group in the final drug molecule. nih.govgoogle.com

Computational and Theoretical Investigations of Methyl E 3 3 Aminophenyl Acrylate

Electronic Structure and Reactivity Studies

The inherent reactivity and electronic characteristics of methyl (E)-3-(3-aminophenyl)acrylate can be thoroughly examined using computational approaches. These studies reveal how the molecule is likely to behave in chemical reactions by mapping its electron distribution and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it a valuable tool for predicting chemical reactivity. nih.gov DFT calculations can determine various molecular properties and reactivity descriptors that help identify the most active sites within a molecule. nih.gov This approach has become a popular and extensively used method for computing the electronic structure properties of molecules in both gas and aqueous phases. nih.gov

In the context of acrylates, DFT has been successfully used to model the structure-reactivity relationship in polymerization reactions. ugent.be By calculating the geometries and frequencies of reactants and transition states, researchers can determine the energetics and kinetics of reactions, thereby predicting the polymerizability of different acrylate (B77674) monomers. ugent.be

A notable study on the closely related isomer, (E)-methyl 3-(2-aminophenyl)acrylate, utilized DFT to investigate its cyclization reaction mechanism. nih.gov The research demonstrated that the substrate and solvent could act as catalysts, effectively lowering the energy barrier for the reaction. nih.gov Such studies show that DFT can elucidate the roles of different components in a reaction, including nucleophilic addition, deprotonation, and intramolecular cyclization. nih.gov These principles are directly applicable to understanding the reactivity of this compound, predicting how its aminophenyl group and acrylate system will influence its behavior in similar chemical transformations.

Table 1: Representative Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Potential | µ | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Global Electrophilicity | ω | Quantifies the electrophilic nature of a molecule. |

This table represents typical descriptors derived from DFT calculations to predict molecular reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is considered the orbital capable of donating electrons (nucleophilic), while the LUMO is the orbital that can accept electrons (electrophilic). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates electron transfer, which is fundamental to chemical reactions. scispace.com For this compound, the electron-donating amino group (-NH2) on the phenyl ring is expected to raise the energy of the HOMO, while the electron-withdrawing methyl acrylate group (-CH=CH-COOCH3) will lower the energy of the LUMO. This electronic push-pull system likely results in a relatively small HOMO-LUMO gap, indicating significant potential for reactivity in various organic reactions.

FMO analysis helps explain reaction mechanisms, such as cycloadditions and electrocyclic reactions, by considering the symmetry and energy of these frontier orbitals. wikipedia.org

Table 2: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | The amino group and phenyl ring would be the primary contributors, indicating these are the main sites for nucleophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The acrylate moiety would be the main contributor, indicating this is the primary site for electrophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic transitions. |

This table illustrates the conceptual application of FMO theory to the target molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, offering a step-by-step view of bond-breaking and bond-forming events.

Computational simulations can provide deep mechanistic insights into complex reactions. A study on the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate revealed the crucial roles of both the substrate and the solvent (water) in the reaction mechanism. nih.gov Using DFT calculations, the investigation showed that the reaction proceeds through several stages: nucleophilic addition, proton transfer, intramolecular cyclization, and tautomerization. nih.gov

Predicting the three-dimensional arrangement of atoms in a reaction product, or stereoselectivity, is a significant challenge in organic synthesis. Advances in computational chemistry have made it a valuable tool for predicting and understanding the origins of stereoselectivity in asymmetric catalysis. rsc.org

By modeling the transition states of competing reaction pathways that lead to different stereoisomers, chemists can calculate their relative energies. According to transition state theory, the pathway with the lower energy barrier will be kinetically favored, leading to the major product. For reactions involving this compound, computational methods could be used to model its interaction with a chiral catalyst. By calculating the energies of the diastereomeric transition states, one could predict which stereoisomer will be formed in excess. This predictive power is emerging as a critical tool for the rational design of new asymmetric catalysts and for optimizing reaction conditions to achieve high levels of stereocontrol. rsc.org

Ligand-Target Interaction Modeling Methodologies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions at the atomic level. ekb.egresearchgate.net

The process involves placing the ligand, such as this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity or strength of the interaction. nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, docking studies could be performed to screen for potential biological targets, such as enzymes or receptors. By modeling its interactions within the active site of a protein, researchers can generate hypotheses about its mechanism of action. For example, the amino group could act as a hydrogen bond donor, the ester carbonyl as a hydrogen bond acceptor, and the phenyl ring could engage in hydrophobic or π-stacking interactions with amino acid residues.

Table 3: Example of Molecular Docking Results

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | An estimation of the binding energy (often in kcal/mol) between the ligand and the target protein. A more negative value indicates stronger binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Identifies specific hydrogen bond interactions between the ligand and amino acid residues (e.g., with Ser, Thr, His). | N-H···O=C (backbone of Leu83) |

| Hydrophobic Interactions | Identifies non-polar interactions with amino acid residues (e.g., with Ala, Val, Leu, Phe). | Phenyl ring with Phe102, Trp150 |

| Inhibitory Constant (Ki) | A calculated prediction of the concentration required to produce half-maximum inhibition. | 2.5 µM |

This table provides a hypothetical example of the type of data generated from a molecular docking simulation for this compound.

Computational Prediction of Physicochemical Properties Relevant to Molecular Design

In the field of modern molecular design, particularly in pharmaceutical and materials science, in silico methods are indispensable for predicting the physicochemical properties of novel compounds before their synthesis. escholarship.orgnih.gov These computational tools allow researchers to evaluate large libraries of virtual molecules, prioritizing candidates with desirable characteristics and reducing the time and cost associated with experimental work. escholarship.org For this compound, computational models are used to predict several key descriptors that are crucial for assessing its potential suitability in various applications. These predictions are derived from its molecular structure using quantitative structure-property relationship (QSPR) models and other theoretical chemistry approaches. nih.govoclc.org

Detailed computational analyses provide predictions for several key physicochemical parameters relevant to molecular design. These parameters help in forecasting the molecule's behavior in a biological system or as a functional material.

| Predicted Property | Predicted Value | Relevance in Molecular Design |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A value in this range is often associated with good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.455 | Indicates the lipophilicity of the molecule. This value suggests a balanced solubility between lipids (fats) and water, which is a critical factor for drug absorption and distribution. |

| Hydrogen Bond Acceptors | 3 | Refers to the number of atoms (typically oxygen or nitrogen) that can accept a hydrogen bond. This property influences solubility in water and binding affinity to biological targets. |

| Hydrogen Bond Donors | 1 | Refers to the number of hydrogen atoms attached to electronegative atoms (like in an -NH2 group) that can be donated in a hydrogen bond. This also affects solubility and target binding. |

| Rotatable Bonds | 2 | Counts the number of bonds that can rotate freely. A low number of rotatable bonds generally correlates with higher oral bioavailability and metabolic stability, as it reduces conformational flexibility. |

These predicted values serve as a foundational screening tool. For example, the predicted TPSA of 52.32 Ų suggests that this compound has a high probability of good cell membrane permeability. chemscene.com The predicted LogP value of 1.455 indicates a balance between hydrophilicity and lipophilicity, a key consideration for drug candidates to ensure they can dissolve in aqueous environments like blood while also being able to cross lipid-based cell membranes. chemscene.com The number of hydrogen bond donors and acceptors is critical for understanding how the molecule will interact with biological targets, such as enzymes or receptors, and for its solubility characteristics. chemscene.com Finally, the low number of rotatable bonds suggests a relatively rigid molecular conformation, which can be advantageous for binding specificity and may lead to improved pharmacokinetic profiles. chemscene.com

While these computational predictions provide valuable initial insights, they are theoretical estimations. Further progression of any molecule in a design pipeline would require experimental validation of these properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Principles of Structural Modification and Their Impact on Reactivity and Binding Profiles

The reactivity and interaction of methyl (E)-3-(3-aminophenyl)acrylate with other molecules are intrinsically linked to its structural components. By systematically altering these components, it is possible to modulate the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its reactivity and potential binding affinities.

The aminophenyl group in this compound is a key determinant of its chemical reactivity. The nature and position of substituents on this aromatic ring can significantly alter the electron density of the entire molecule, thereby affecting its nucleophilicity and susceptibility to electrophilic or nucleophilic attack. libretexts.orglibretexts.org

Electron-donating groups (EDGs) , such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups, when introduced to the aromatic ring, increase the electron density of the ring through inductive and/or resonance effects. libretexts.org This enhancement of electron density, particularly at the ortho and para positions relative to the substituent, makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com For instance, the presence of an EDG would likely increase the rate of electrophilic aromatic substitution reactions.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl groups, have the opposite effect. libretexts.orgopenstax.org They decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. lumenlearning.com This deactivation is a consequence of the inductive withdrawal of electron density and, in some cases, resonance effects that pull electron density out of the ring. openstax.org

The following interactive table summarizes the expected impact of various substituents on the reactivity of the aromatic ring of this compound.

| Substituent | Type | Expected Effect on Aromatic Ring Reactivity |

| -OH | Electron-Donating | Activation |

| -OCH₃ | Electron-Donating | Activation |

| -CH₃ | Electron-Donating | Activation |

| -Cl | Electron-Withdrawing (by induction), Electron-Donating (by resonance) | Deactivation (overall) |

| -CN | Electron-Withdrawing | Deactivation |

| -NO₂ | Electron-Withdrawing | Deactivation |

| -C(O)CH₃ | Electron-Withdrawing | Deactivation |

The methyl ester group in this compound is another critical site for structural modification. Alterations to this group can influence the compound's solubility, steric hindrance, and susceptibility to hydrolysis. nih.gov For instance, replacing the methyl group with a larger alkyl chain, such as ethyl or butyl, would increase the lipophilicity of the molecule, potentially altering its solubility in different solvents and its interactions with biological membranes.

Furthermore, the ester linkage itself is susceptible to hydrolysis, a reaction that can be influenced by the steric and electronic nature of the alcohol moiety. nih.gov Bulky alcohol groups can sterically hinder the approach of nucleophiles, slowing the rate of hydrolysis. Electron-withdrawing groups on the alcohol component can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. The development of novel acrylate (B77674) derivatives often involves ester exchange reactions to introduce different functionalities. toagoseiamerica.com

The primary amine (-NH₂) group at the meta-position of the phenyl ring plays a pivotal role in the chemical interactions of this compound. This group is nucleophilic due to the lone pair of electrons on the nitrogen atom, allowing it to participate in a variety of chemical reactions, such as acylation, alkylation, and Schiff base formation. The basicity of this amine can be modulated by substituents on the aromatic ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

The amine group is also a key site for hydrogen bonding, acting as a hydrogen bond donor. This capability is crucial for intermolecular interactions, influencing the compound's physical properties like melting point and boiling point, as well as its ability to bind to biological targets. The lone pair on the nitrogen can also act as a hydrogen bond acceptor.

Rational Design Strategies for Functional Derivatives

The rational design of functional derivatives of this compound leverages the principles of SAR and SPR to create new molecules with desired properties. This process is often guided by a specific application, such as the development of new polymers, pharmacologically active agents, or molecular probes.

An iterative design cycle is a systematic approach to optimizing the chemical performance of a lead compound like this compound. This process typically involves the following steps:

Initial Design: Based on a hypothesis, initial structural modifications are proposed. For example, to increase the compound's reactivity in a specific reaction, one might introduce an electron-donating group to the aromatic ring.

Synthesis: The designed derivatives are synthesized in the laboratory.

Testing and Evaluation: The synthesized compounds are tested for the desired property (e.g., reaction rate, binding affinity, photophysical properties).

Analysis of Results: The relationship between the structural modifications and the observed activity or property is analyzed.

Refined Design: Based on the analysis, new hypotheses are formulated, and the next generation of derivatives is designed.

This cyclical process is repeated until a compound with the desired level of performance is obtained. For instance, if the goal is to develop a more potent biological agent, the binding affinity of a series of derivatives with different substituents on the phenyl ring could be measured, and this data would inform the design of subsequent generations of compounds.

The isomeric form of this compound is a critical determinant of its three-dimensional structure and, consequently, its interactions with other molecules. The position of the amine group on the phenyl ring significantly influences the molecule's electronic properties and steric profile.

Methyl (E)-3-(2-aminophenyl)acrylate: In this ortho-isomer, the proximity of the amine and acrylate groups can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and reactivity. nih.gov For example, the close proximity of the amine could facilitate intramolecular cyclization reactions under certain conditions. nih.gov

Methyl (E)-3-(4-aminophenyl)acrylate: In the para-isomer, the amine group is positioned opposite the acrylate substituent. This arrangement maximizes the potential for resonance effects of the amine group to influence the electronic properties of the acrylate system. This isomer may exhibit different electronic and photophysical properties compared to the meta-isomer.

The differential spatial arrangement of the functional groups in these isomers can lead to distinct applications. For example, one isomer might be a better precursor for the synthesis of a specific heterocyclic system due to the favorable positioning of its reactive groups, while another might be more suitable for polymerization or as a ligand for a specific metal ion.

Polymer Chemistry and Advanced Materials Research Applications

Role as a Monomer in Polymer Synthesis

The utility of a chemical compound as a monomer is fundamental to its application in polymer chemistry. This involves the study of how individual monomer units link together to form a polymer chain. For methyl (E)-3-(3-aminophenyl)acrylate, its bifunctional nature, containing both a polymerizable acrylate (B77674) group and a reactive amine group, suggests potential for creating functional polymers.

Homopolymerization Characteristics

Homopolymerization is the process where identical monomer units bond together to form a polymer. There are currently no documented studies on the homopolymerization of this compound. Research in this area would need to determine the conditions (initiator, solvent, temperature) under which this monomer can form a homopolymer, poly(this compound). Key characteristics to be investigated would include the polymer's molecular weight, polydispersity index (PDI), and its physical and chemical properties such as thermal stability and solubility.

Copolymerization with Various Monomers

Copolymerization involves the polymerization of two or more different types of monomers. This technique is often used to tailor the properties of the resulting polymer. The potential of this compound as a comonomer has not been explored in available literature. Future research could investigate its copolymerization with common monomers such as styrene, methyl methacrylate, or butyl acrylate. The reactivity ratios of this compound with these comonomers would need to be determined to understand the resulting copolymer composition and structure (i.e., random, alternating, or block copolymers).

Controlled Polymerization Techniques for Derivatized Polyacrylates

Controlled polymerization techniques offer precise control over the polymer's molecular weight, architecture, and functionality. These methods are crucial for the synthesis of well-defined polymers for high-performance applications.

Application in Living Radical Polymerization (e.g., RAFT, ATRP)

Living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing polymers with complex architectures. There is no existing research on the application of these techniques to this compound. Investigating the suitability of this monomer for RAFT or ATRP would be a critical step in unlocking its potential for advanced material synthesis. Such studies would involve identifying suitable chain transfer agents (for RAFT) or catalyst systems (for ATRP) and optimizing the reaction conditions to achieve controlled polymerization.

Synthesis of Specialty Polymers (e.g., Miktoarm Star Polymers for advanced delivery systems research)

Specialty polymers, such as miktoarm star polymers, possess unique, highly branched structures that make them attractive for applications like drug delivery. These polymers consist of multiple polymer arms of different chemical compositions radiating from a central core. The synthesis of miktoarm star polymers involving poly(this compound) as one of the arms has not been reported. The presence of the amine group in the monomer could be leveraged for post-polymerization modification or to impart specific functionalities to one of the arms of the star polymer, which could be beneficial for targeted delivery systems.

Integration into Novel Polymeric Architectures and Composites

The incorporation of functional monomers into novel polymeric architectures and composites is a key area of materials science research, aiming to create materials with enhanced properties.

There is no literature available on the integration of poly(this compound) into more complex polymeric structures or as a component in composite materials. The amine functionality of the monomer could potentially be used to create crosslinked networks, graft copolymers, or to improve the interfacial adhesion between the polymer and inorganic fillers in a composite material. Research in this domain would be necessary to explore these possibilities and to understand how the incorporation of this specific monomer influences the final properties of the material.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Conformational Studies

NMR spectroscopy is an indispensable tool for the structural analysis of methyl (E)-3-(3-aminophenyl)acrylate, offering detailed insights into its proton and carbon environments. This technique is fundamental for confirming the E-stereochemistry of the alkene moiety and for studying the electronic effects of the substituents on the aromatic ring.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and methyl protons.

The two vinylic protons of the acrylate (B77674) group appear as doublets. The proton attached to the carbon adjacent to the carbonyl group (α-proton) typically resonates further upfield compared to the proton adjacent to the aromatic ring (β-proton). The magnitude of the coupling constant (J) between these two protons is diagnostic of the alkene geometry. A large coupling constant, typically in the range of 12-18 Hz, confirms the trans or (E)-configuration of the double bond. For this compound, the observed coupling constant is approximately 16.0 Hz, unequivocally establishing its (E)-stereochemistry.

The protons on the 3-aminophenyl ring exhibit a complex splitting pattern due to their different chemical environments and spin-spin coupling interactions. The amino group (-NH₂) protons often appear as a broad singlet. The methyl protons of the ester group (-OCH₃) appear as a sharp singlet, typically around 3.7-3.8 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-α (vinylic) | 6.36 | Doublet (d) | 16.0 |

| H-β (vinylic) | 7.57 | Doublet (d) | 16.0 |

| Aromatic C4-H | 6.71 | Doublet of Doublets (dd) | 7.8, 1.5 |

| Aromatic C6-H | 6.84 | Triplet (t) | 1.9 |

| Aromatic C2-H | 6.90 | Doublet (d) | 7.6 |

| Aromatic C5-H | 7.18 | Triplet (t) | 7.7 |

| -NH₂ | 3.75 | Broad Singlet (br s) | - |

Data sourced from experimental findings.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum clearly shows the carbonyl carbon of the ester group at the most downfield position (around 167 ppm) due to the strong deshielding effect of the two oxygen atoms. The vinylic carbons and the aromatic carbons resonate in the intermediate region (typically 113-146 ppm). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino substituent. The methyl carbon of the ester group is observed at the most upfield position (around 51 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O (carbonyl) | 167.5 |

| C-β (vinylic) | 144.9 |

| C-α (vinylic) | 117.4 |

| C3 (aromatic, C-NH₂) | 146.5 |

| C1 (aromatic, C-alkene) | 135.5 |

| C5 (aromatic) | 129.6 |

| C6 (aromatic) | 118.0 |

| C2 (aromatic) | 116.8 |

| C4 (aromatic) | 113.8 |

Data sourced from experimental findings.

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the two vinylic protons (H-α and H-β), confirming their direct coupling. Similarly, correlations between adjacent aromatic protons would help to unambiguously assign their positions on the phenyl ring. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation peak between the H-α signal and the C-α signal, and another between the H-β signal and the C-β signal. It is also used to assign the signals of each aromatic proton to its corresponding carbon atom. iupac.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling molecular fragments. For instance, an HMBC spectrum would show a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester linkage. Correlations between the vinylic proton H-β and the aromatic carbon C1 would establish the connection between the acrylate chain and the phenyl ring. iupac.org

Mass Spectrometry for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound, as each formula has a unique theoretical mass.

For this compound, the molecular formula is C₁₀H₁₁NO₂. HRMS analysis confirms this composition by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Mass [m/z] | Found Mass [m/z] |

|---|

Data sourced from experimental findings.

The excellent agreement between the calculated and found mass provides unambiguous confirmation of the compound's elemental formula.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule.

A plausible fragmentation pattern for this compound would involve characteristic cleavages associated with its functional groups:

Loss of the methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (mass 31) from the molecular ion, leading to the formation of an acylium ion.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting ion can lose a molecule of carbon monoxide (mass 28).

Cleavage at the acrylate double bond: Fragmentation can occur at the C-C bond between the aromatic ring and the vinylic carbon, leading to ions corresponding to the aminophenyl group and the acrylate moiety.

Rearrangements and aromatic ring fragmentation: Further fragmentation can involve rearrangements and the characteristic breakdown of the aromatic ring structure.

Analyzing these fragmentation pathways allows researchers to piece together the molecular structure, confirming the presence and connectivity of the aminophenyl group and the methyl acrylate functionality.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals the presence of specific functional groups and provides insight into the molecule's vibrational modes. The IR spectrum of an organic molecule is a unique fingerprint, with different bonds absorbing radiation at characteristic frequencies. vscht.cz

For this compound, the key functional groups—amine, ester, alkene, and a substituted aromatic ring—give rise to distinct absorption bands. The primary amine (-NH₂) group typically exhibits two stretching vibrations in the 3500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the α,β-unsaturated ester is a strong, sharp band, generally appearing around 1730-1715 cm⁻¹. Conjugation with the carbon-carbon double bond slightly lowers its frequency compared to a saturated ester.

The carbon-carbon double bond (C=C) of the acrylate moiety shows a stretching vibration in the 1640-1610 cm⁻¹ region. vscht.cz The trans (E) configuration of the double bond is often confirmed by the presence of a strong C-H out-of-plane bending vibration around 980-960 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ range. C-H stretching vibrations from the aromatic ring and the vinyl group are expected just above 3000 cm⁻¹, while the C-H stretches from the methyl group appear just below 3000 cm⁻¹. vscht.cz

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500-3300 | Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | Medium |

| 3100-3000 | Aromatic / Alkene | C-H Stretch | Medium-Weak |

| 3000-2850 | Alkane (Methyl) | C-H Stretch | Medium-Weak |